1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Description
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a bicyclic diazonium salt belonging to the F-TEDA (1,4-diazoniabicyclo[2.2.2]octane) family of electrophilic fluorinating agents. Its structure features a hydroxyl group at the 4-position of the diazabicyclo[2.2.2]octane scaffold, distinguishing it from other derivatives like Selectfluor® (1-chloromethyl-4-fluoro-F-TEDA-BF₄). This compound is widely recognized for its ability to introduce fluorine into organic substrates under mild reaction conditions, particularly in α-fluorination of ketones, fluorofunctionalization of alkenes, and solvent-directed aromatic fluorinations . Its tetrafluoroborate counterion enhances solubility in polar solvents, while the hydroxyl group may influence hydrogen-bonding interactions, affecting reactivity and selectivity .
Properties
IUPAC Name |
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMNFGYCLJZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13B2F9N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371995 | |
| Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172090-26-5, 162241-33-0 | |
| Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 162241-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 172090-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with fluorine gas in the presence of tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the safety and efficiency of the process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced safety protocols and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It is used to introduce fluorine atoms into aromatic and aliphatic compounds.
Common Reagents and Conditions:
Solvents: Methanol and acetonitrile are commonly used solvents.
Reagents: The compound itself acts as the fluorinating agent.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products:
Aromatic Compounds: Fluorinated aromatic rings.
Aliphatic Compounds: α-Fluoroketones and other fluorinated derivatives.
Scientific Research Applications
Fluorination Reactions
Selective Fluorination of Aromatic Ketones
One of the primary applications of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is its role as a fluorinating agent for aromatic ketones. Research indicates that when aryl alkyl ketones react with this compound in methanol, they yield α-fluoroketones selectively and almost quantitatively. In contrast, using acetonitrile leads to the exclusive fluorofunctionalization of the activated aromatic ring, demonstrating the compound's ability to direct regioselectivity based on solvent choice .
Electrophilic Fluorination
The compound has been successfully employed in electrophilic fluorination processes, allowing for the introduction of fluorine into various organic substrates. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals where fluorine atoms can enhance biological activity and metabolic stability.
Aminofluorination of Alkenes
In addition to ketones, this compound has been utilized in aminofluorination reactions, where it facilitates the incorporation of both amino and fluoro groups into alkenes. This dual functionality is particularly valuable in synthesizing complex molecules with specific biological activities .
Case Study 1: Fluorination of Aromatic Compounds
A study demonstrated that using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) allowed for the selective fluorination of various aromatic compounds under mild conditions, leading to high yields of desired products without significant side reactions .
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
Another research highlighted the utility of this compound in synthesizing fluorinated derivatives of known pharmaceuticals, which showed improved pharmacokinetic properties compared to their non-fluorinated counterparts . The ability to selectively introduce fluorine into specific positions on drug molecules has opened new avenues for drug design.
Comparative Data Table
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Aromatic Ketone Fluorination | 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selective formation of α-fluoroketones |
| Aminofluorination | Same as above | Successful dual incorporation of amino and fluoro groups |
| Synthesis of Pharmaceuticals | Same as above | Enhanced pharmacokinetic properties observed |
Mechanism of Action
The compound acts as an electrophilic fluorinating agent. It introduces a fluorine atom into the substrate by forming a highly reactive intermediate that facilitates the transfer of the fluorine atom. The molecular targets are typically electron-rich sites on the substrate, such as aromatic rings or activated aliphatic positions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of electrophilic fluorinating agents. Key structural analogs and their functional differences are outlined below:
Structural and Functional Differences
Reactivity and Performance
- Target Compound : Demonstrates high selectivity in α-fluorination of ketones and solvent-directed aromatic fluorinations. For example, Stavber et al. reported efficient fluorination of aromatic ketones in aprotic solvents (e.g., acetonitrile) with yields exceeding 80% . Its hydroxyl group may reduce oxidative side reactions compared to chloromethyl-substituted analogs .
- Selectfluor® : Exhibits stronger electrophilicity, enabling fluorination of electron-deficient arenes and β-dicarbonyl compounds. Banks et al. achieved >90% yields in fluorinating β-ketoesters using Selectfluor® under ambient conditions . It also acts as an oxidant in "fluorine-free" functionalizations, such as sulfamidations .
- NFSI and NFTP : Less reactive than F-TEDA derivatives but preferred for enantioselective fluorinations. NFSI’s stability in aqueous media makes it suitable for bioconjugation .
Solubility and Stability
- The hydroxy substituent in the target compound improves solubility in protic solvents (e.g., water or alcohols), whereas Selectfluor®’s chloromethyl group enhances stability in hydrophobic media .
Research Findings and Data Tables
Table 1: Comparative Fluorination Efficiency
Table 2: Solvent Compatibility
| Solvent | Target Compound Solubility | Selectfluor® Solubility |
|---|---|---|
| Acetonitrile | High | High |
| Water | Moderate | Low |
| Dichloromethane | Low | High |
| Methanol | High | Moderate |
Biological Activity
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), often referred to as Accufluor™ NFTh, is a specialized chemical compound notable for its unique structural properties and reactivity. This compound has garnered attention in various fields of chemistry, particularly in synthetic organic chemistry due to its role as a fluorinating agent. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Structure and Composition
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) features a bicyclic structure that enhances its reactivity. The presence of the fluorine atom and hydroxyl group contributes to its unique chemical behavior. The molecular formula is C6H13B2F9N2O, with a molecular weight of approximately 307.8 g/mol.
Solubility
The compound is soluble in water and exhibits limited solubility in organic solvents such as dimethylformamide and acetonitrile, making it versatile for various chemical reactions .
The biological activity of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) primarily stems from its ability to act as a fluorinating agent. Fluorination can enhance the biological activity of compounds by improving their stability and bioavailability. This compound has been used in the selective fluorination of aromatic ketones, leading to the formation of α-fluoroketones with potential biological applications .
Case Study: Fluorination Reactions
Research conducted by Stavber et al. demonstrated the effectiveness of this compound in the selective fluorination of aryl alkyl ketones. The study revealed that using methanol as a solvent resulted in nearly quantitative yields of α-fluoroketones, while acetonitrile facilitated exclusive fluorofunctionalization of activated aromatic rings . These findings suggest that the compound could be instrumental in synthesizing biologically active molecules with enhanced properties.
Comparative Analysis of Fluorinating Agents
| Fluorinating Agent | Selectivity | Solvent Compatibility | Yield |
|---|---|---|---|
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High | Methanol, Acetonitrile | Nearly Quantitative |
| N-Fluoro-2,4-dimethylpyridinium Tetrafluoroborate | Moderate | Acetonitrile | Moderate |
| Selectfluor | High | Various | High |
This table illustrates the comparative efficacy of various fluorinating agents in terms of selectivity and yield across different solvents.
Q & A
Q. Table 1. Solvent Effects on Fluorination Efficiency
| Solvent | Dielectric Constant | Yield (%)* | Regioselectivity (ortho:para) |
|---|---|---|---|
| CH₃CN | 37.5 | 85 | 8:1 |
| DMF | 36.7 | 78 | 6:1 |
| CH₂Cl₂ | 8.9 | 65 | 3:1 |
| *Substrate: 3,4-dimethylphenol; Conditions: 20°C, 4.5 h . |
Q. Table 2. Comparative Reactivity of Electrophilic Fluorinating Agents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
